4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1): A Key Intermediate for Drug Discovery
4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1): A Key Intermediate for Drug Discovery
An In-depth Technical Guide
Introduction
4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic organic compound featuring a five-membered tetrahydrofuran ring functionalized with both a ketone and a nitrile group. This unique arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The tetrahydrofuran scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The nitrile group serves as a crucial pharmacophore or a synthetic handle, capable of participating in a wide array of chemical transformations.[3] This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, applications in drug development, and essential safety protocols, tailored for researchers and scientists in the field.
PART 1: Physicochemical Properties & Identifiers
Precise identification and understanding of a compound's physical and chemical properties are foundational to its application in research. 4-Oxotetrahydrofuran-3-carbonitrile is registered under CAS Number 856945-68-1.[4][5] Its key identifiers and computed properties are summarized below.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| CAS Number | 856945-68-1 | [4] |
| IUPAC Name | 4-oxooxolane-3-carbonitrile | [4] |
| Molecular Formula | C₅H₅NO₂ | [4] |
| Molecular Weight | 111.10 g/mol | [4] |
| Synonyms | 4-oxo-tetrahydrofuran-3-carbonitrile, 3-Furancarbonitrile, tetrahydro-4-oxo- | [4] |
| Canonical SMILES | C1C(C(=O)CO1)C#N | [4] |
| InChIKey | WSRDUDNWEFKOHH-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Signatures
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.[6][7]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the aliphatic ring. The proton at the C3 position (adjacent to both the ketone and nitrile) would likely appear as a multiplet. The two sets of non-equivalent methylene protons (at C2 and C5) would also exhibit complex splitting patterns (multiplets), typically in the range of 3.0-5.0 ppm, due to the influence of the adjacent oxygen and carbonyl group.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display five distinct signals. The most downfield signal would correspond to the carbonyl carbon (C4), expected around 200-210 ppm. The nitrile carbon (C≡N) would appear in the characteristic range of 115-125 ppm. The carbon bearing the nitrile (C3) and the two methylene carbons (C2 and C5) adjacent to the ether oxygen would be found in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by two strong, sharp absorption bands. A band around 2250-2210 cm⁻¹ would indicate the C≡N stretch of the nitrile group. A second prominent band around 1750-1730 cm⁻¹ would be indicative of the C=O stretch from the five-membered ring ketone. A C-O-C stretching band for the ether linkage would also be present around 1100 cm⁻¹.
PART 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow: Intramolecular Cyclization
The proposed pathway begins with readily available starting materials, methyl 2-((2-cyanoethoxy)methoxy)acetate, and proceeds via a base-mediated intramolecular cyclization. The choice of a strong, non-nucleophilic base is critical to promote the desired cyclization without causing unwanted side reactions.
Step-by-Step Protocol:
-
Precursor Preparation: The synthesis starts with the preparation of a suitable acyclic precursor. This can be achieved through standard etherification and esterification reactions from simpler starting materials.
-
Cyclization Reaction:
-
To a solution of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, add the precursor dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The base deprotonates the α-carbon to the nitrile group, generating a stabilized carbanion.
-
This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in an intramolecular fashion.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), the reaction is carefully quenched with a dilute acid (e.g., 1M HCl) to neutralize the base.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the final 4-Oxotetrahydrofuran-3-carbonitrile.
-
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 4-Oxotetrahydrofuran-3-carbonitrile.
PART 3: Applications in Drug Discovery & Medicinal Chemistry
The true value of 4-Oxotetrahydrofuran-3-carbonitrile lies in its potential as a scaffold and intermediate in the synthesis of novel therapeutic agents. Organic synthesis is a cornerstone of drug discovery, and access to unique building blocks is often a rate-limiting factor.[1]
The Tetrahydrofuran Scaffold
The tetrahydrofuran ring is a common motif in medicinal chemistry. Its presence can improve the pharmacokinetic profile of a drug candidate by:
-
Increasing Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Metabolic Stability: The saturated ring is generally resistant to metabolic degradation compared to aromatic or more reactive systems.
-
Conformational Rigidity: The ring structure reduces the number of rotatable bonds, which can lock the molecule into a bioactive conformation, improving binding affinity to its target protein.
The Nitrile Group as a Key Pharmacophore
The nitrile group is far more than a simple synthetic handle; it is a versatile and increasingly utilized pharmacophore in modern drug design.[3] It can serve several roles:
-
Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons can form crucial hydrogen bonds with amino acid residues in a protein's active site.
-
Dipole Interactions: The strong dipole of the C≡N bond can engage in favorable interactions within the binding pocket.
-
Bioisostere: It can act as a bioisostere for a carbonyl group, a hydroxyl group, or even a terminal alkyne, allowing chemists to fine-tune a molecule's properties while maintaining its biological activity.[3]
-
Metabolic Blocker: The nitrile is metabolically robust and is often used to replace a metabolically labile group, thereby increasing the drug's half-life.
The combination of the tetrahydrofuran scaffold with a strategically placed nitrile makes this compound a precursor for libraries of novel molecules. For example, derivatives of "tetrahydro benzo[b]thiophene-3-carbonitrile" have been successfully developed as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[9] This demonstrates the potential of similar nitrile-containing heterocyclic scaffolds in designing targeted therapeutics.
Diagram 2: Role as a Scaffold in Drug Design
Caption: Use of the core scaffold to generate diverse, biologically active molecules.
PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Oxotetrahydrofuran-3-carbonitrile is not universally available, a robust safety protocol can be established based on data from structurally similar compounds, such as other functionalized tetrahydrofurans and aliphatic nitriles.[10][11][12]
Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[10]
Table 2: GHS Hazard Information (Predicted)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid contact with skin.[10]
-
Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling.[10]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]
Conclusion
4-Oxotetrahydrofuran-3-carbonitrile (CAS No. 856945-68-1) represents a potent chemical tool for researchers in drug discovery and organic synthesis. Its structure combines the advantageous pharmacokinetic properties of the tetrahydrofuran ring with the versatile chemical reactivity and pharmacophoric potential of the nitrile group. While detailed experimental data remains specialized, its properties and reactivity can be confidently predicted based on established chemical principles. By providing a stable yet functionalizable core, this compound serves as an ideal starting point for the development of novel molecular entities aimed at a wide range of biological targets.
References
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxotetrahydrofuran-3-carbonitrile | C5H5NO2 | CID 72208264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Oxotetrahydrofuran-3-carbonitrile | 856945-68-1 [chemicalbook.com]
- 6. rushim.ru [rushim.ru]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]



